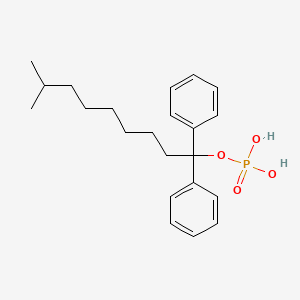
8-Methyl-1,1-diphenylnonyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,1-diphenylnonyl dihydrogen phosphate is a chemical compound with the molecular formula C22H31O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,1-diphenylnonyl dihydrogen phosphate typically involves the esterification of 8-Methyl-1,1-diphenylnonanol with phosphoric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphate ester bond. The process may involve the use of catalysts such as sulfuric acid or other strong acids to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,1-diphenylnonyl dihydrogen phosphate can undergo several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 8-Methyl-1,1-diphenylnonanol and phosphoric acid.
Oxidation: Under oxidative conditions, the compound can be converted into its corresponding phosphate derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed to replace the phosphate group.
Major Products Formed
Hydrolysis: 8-Methyl-1,1-diphenylnonanol and phosphoric acid.
Oxidation: Various phosphate derivatives depending on the oxidizing agent used.
Substitution: Compounds with different functional groups replacing the phosphate group.
Scientific Research Applications
8-Methyl-1,1-diphenylnonyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems where phosphate esters are used to enhance the solubility and stability of drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 8-Methyl-1,1-diphenylnonyl dihydrogen phosphate exerts its effects is primarily through its interaction with biological molecules. The phosphate group can form strong hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects. The compound may also participate in phosphorylation reactions, which are critical for regulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diphenyl 8-Methyl-1-nonanol Phosphate: A closely related compound with similar structural features and chemical properties.
Methyl dihydrogen phosphate: Another phosphate ester with a simpler structure but similar reactivity.
Uniqueness
8-Methyl-1,1-diphenylnonyl dihydrogen phosphate stands out due to its unique combination of a bulky nonyl group and two phenyl rings, which confer distinct steric and electronic properties. These features make it particularly useful in applications where specific interactions with biological molecules are required.
Properties
Molecular Formula |
C22H31O4P |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(8-methyl-1,1-diphenylnonyl) dihydrogen phosphate |
InChI |
InChI=1S/C22H31O4P/c1-19(2)13-7-3-4-12-18-22(26-27(23,24)25,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3,(H2,23,24,25) |
InChI Key |
IQLRMSFZKJNHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


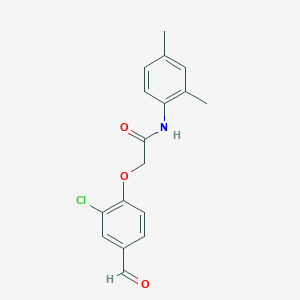

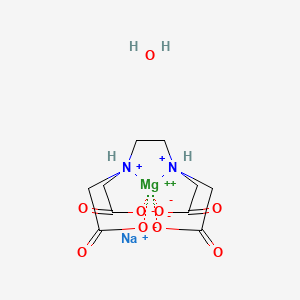
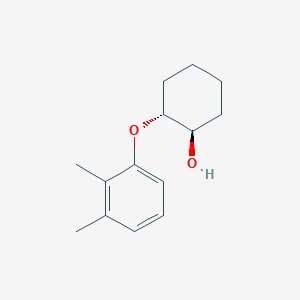
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
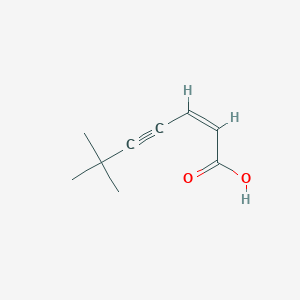
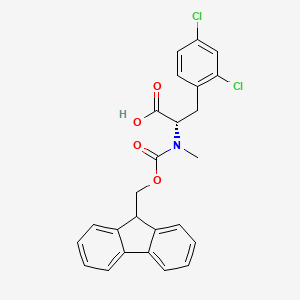

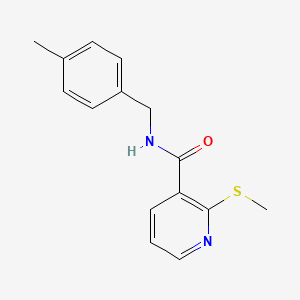
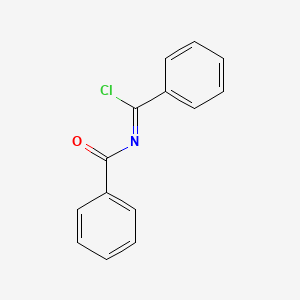



![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
